2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
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Overview
Description
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a chemical compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with 4-methoxypyrimidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorophenyl)methyl]piperazine
- 4-Methoxypyrimidine
- 2-Fluorobenzyl chloride
Uniqueness
2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H19FN4O |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C16H19FN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3 |
InChI Key |
LSTFKCVWLGJLRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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